3-[(5-Amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
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Overview
Description
3-[(5-Amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a complex organic compound with the molecular formula C14H23ClN4O4S. It is known for its unique structure, which includes a pyrimidine ring substituted with amino, chloro, and propylsulfanyl groups, as well as a cyclopentane ring with hydroxyethoxy and diol functionalities .
Preparation Methods
The synthesis of 3-[(5-Amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol involves multiple steps. The key steps include the formation of the pyrimidine ring, followed by the introduction of the amino, chloro, and propylsulfanyl groups. The cyclopentane ring is then functionalized with hydroxyethoxy and diol groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino and chloro groups can be reduced under specific conditions.
Scientific Research Applications
3-[(5-Amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in binding to enzymes and receptors, while the propylsulfanyl group enhances its lipophilicity, allowing it to penetrate cell membranes. The hydroxyethoxy and diol groups contribute to its solubility and reactivity .
Comparison with Similar Compounds
Compared to other similar compounds, 3-[(5-Amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol stands out due to its unique combination of functional groups. Similar compounds include:
Ticagrelor: An anticoagulant with a similar pyrimidine structure.
Indole derivatives: Known for their diverse biological activities.
Properties
Molecular Formula |
C14H23ClN4O4S |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
3-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C14H23ClN4O4S/c1-2-5-24-14-18-12(15)9(16)13(19-14)17-7-6-8(23-4-3-20)11(22)10(7)21/h7-8,10-11,20-22H,2-6,16H2,1H3,(H,17,18,19) |
InChI Key |
FWGBZSJJCDADJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C(C2O)O)OCCO |
Origin of Product |
United States |
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